benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in pharmaceutical research and development. This compound is characterized by its unique bicyclic structure, which includes a beta-lactam ring fused with a thiazolidine ring. The presence of a benzhydryl group further enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Beta-Lactam Ring: The initial step involves the formation of the beta-lactam ring through a cyclization reaction. This can be achieved using a suitable amine and a carboxylic acid derivative under controlled conditions.
Introduction of the Thiazolidine Ring:
Addition of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where a benzhydryl halide reacts with the intermediate compound.
Formylation and Methylation: The final steps involve formylation and methylation reactions to introduce the formyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including enzymes and receptors.
Medicine: The compound’s beta-lactam structure is similar to that of many antibiotics, making it a subject of interest in the development of new antimicrobial agents.
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new drugs, particularly those targeting bacterial infections.
Mechanism of Action
The mechanism of action of benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound primarily targets beta-lactamase enzymes, which are produced by certain bacteria to degrade beta-lactam antibiotics. By inhibiting these enzymes, the compound enhances the efficacy of beta-lactam antibiotics, making it a valuable beta-lactamase inhibitor.
Comparison with Similar Compounds
Similar Compounds
Tazobactam: A well-known beta-lactamase inhibitor with a similar bicyclic structure.
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Clavulanic Acid: A beta-lactamase inhibitor that is often combined with amoxicillin.
Uniqueness
Benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific structural modifications, including the presence of a benzhydryl group and a formyl group. These modifications enhance its stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C21H19NO4S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-21(13-23)19(22-16(24)12-17(22)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-19H,12H2,1H3/t17?,19?,21-/m0/s1 |
InChI Key |
UZQCLWUMBJAMRY-XTXLOEGASA-N |
Isomeric SMILES |
C[C@@]1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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